molecular formula C7H3BrClN3 B13659420 8-Bromo-2-chloropyrido[3,4-d]pyrimidine

8-Bromo-2-chloropyrido[3,4-d]pyrimidine

Katalognummer: B13659420
Molekulargewicht: 244.47 g/mol
InChI-Schlüssel: AOFHJNJNMYLZLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-2-chloropyrido[3,4-d]pyrimidine (CAS 1782598-52-0) is a chemical compound with the molecular formula C7H3BrClN3 and a molecular weight of 244.48 . This pyridopyrimidine scaffold is classified as a Specialty Material and is intended for research purposes only . It is not intended for diagnostic or therapeutic uses. As a fused heteroaromatic compound, it serves as a versatile building block in medicinal chemistry and drug discovery. The presence of both bromo and chloro substituents on the ring system makes it a valuable intermediate for further synthetic elaboration, typically via metal-catalyzed cross-coupling reactions (such as Suzuki or Buchwald-Hartwig amination) or nucleophilic aromatic substitution. These reactions allow researchers to generate a diverse array of derivatives for biological screening. Proper storage recommendations include maintaining the compound in an inert atmosphere at 2-8°C to ensure its long-term stability . Researchers should handle this material with care, consulting the safety data sheet prior to use.

Eigenschaften

Molekularformel

C7H3BrClN3

Molekulargewicht

244.47 g/mol

IUPAC-Name

8-bromo-2-chloropyrido[3,4-d]pyrimidine

InChI

InChI=1S/C7H3BrClN3/c8-6-5-4(1-2-10-6)3-11-7(9)12-5/h1-3H

InChI-Schlüssel

AOFHJNJNMYLZLH-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C2=NC(=NC=C21)Cl)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Materials and General Strategy

The synthesis of 8-Bromo-2-chloropyrido[3,4-d]pyrimidine typically starts from commercially available or easily accessible chlorinated pyridine derivatives, such as 3,5-dichloropyridine-4-carbonitrile or 5-bromo-4-methyl-3-nitropyridine. The key challenges involve selective halogenation and ring closure steps to construct the fused pyrido[3,4-d]pyrimidine core with the desired substitution pattern.

Method 1: Halogenation and Cyclocondensation Approach

  • Halogenation: Introduction of the bromine atom at the 8-position and chlorine at the 2-position is achieved by selective halogenation of the pyridine or pyrimidine precursors. For example, starting from 5-bromo-4-methyl-3-nitropyridine, oxidation of the methyl group to carboxylic acid followed by amidation and subsequent cyclocondensation leads to the fused pyrido[3,4-d]pyrimidine ring system bearing the halogens at the desired positions.

  • Cyclocondensation: Reduction of nitro groups to amines followed by cyclization with carbon disulfide or other reagents under basic conditions affords the pyrido[3,4-d]pyrimidine core.

  • Example: The conversion of 5-bromo-4-methyl-3-nitropyridine to 6-chloro-2-thioxopyrido[3,4-d]pyrimidine-4-one was reported with subsequent benzylation and amination steps to further functionalize the molecule.

Method 2: Nucleophilic Aromatic Substitution and Cross-Coupling

  • Nucleophilic Aromatic Substitution (SNAr): The 2-chloropyrido[3,4-d]pyrimidine scaffold can be prepared by selective displacement of chlorides at the 4-position while retaining the 2-chloro substituent, allowing further functionalization.

  • Suzuki-Miyaura Cross-Coupling: The 8-bromo substituent serves as a handle for palladium-catalyzed Suzuki cross-coupling reactions with aryl boronic acids to introduce diverse aryl groups at the 8-position. This method has been optimized for related pyrido[4,3-d]pyrimidine systems and is applicable to 8-bromo-2-chloropyrido[3,4-d]pyrimidine derivatives.

  • Catalysts and Conditions: Typical conditions involve Pd(PPh3)4 or Pd(dppf)Cl2 catalysts, bases such as NaOH or sodium carbonate, and solvents like dioxane or tetrahydrofuran (THF), with reaction temperatures around 65–110 °C.

Method 3: Oxidation and Functional Group Transformations

  • Oxidation of methylthio substituents to methylsulfonyl groups on the pyrido[3,4-d]pyrimidine core has been reported to facilitate subsequent coupling reactions and improve compound stability.

  • The oxidation is typically performed using meta-chloroperbenzoic acid (m-CPBA) at low temperatures, followed by purification via chromatography.

Detailed Research Findings and Data

Representative Synthesis Data

Step Reagents/Conditions Yield (%) Notes
Halogenation of pyridine precursor Bromination and chlorination reagents (e.g., NBS, Cl2) Not explicitly reported Selective halogenation critical
Cyclocondensation Carbon disulfide, DBU, heat Good yield (not quantified) Forms pyrido[3,4-d]pyrimidine core
Suzuki Coupling Pd(PPh3)4, NaOH, dioxane, 110 °C, 18 h Up to quantitative for related systems Efficient for aryl substitutions at 8-position
Oxidation of methylthio to methylsulfonyl m-CPBA, 0 °C to room temp, 18 h 62–88% Improves reactivity for further coupling

Spectroscopic Characterization

  • NMR: ^1H and ^13C NMR spectra confirm the substitution pattern on the pyrido[3,4-d]pyrimidine ring, with characteristic chemical shifts for protons adjacent to halogen substituents.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weights consistent with 8-bromo-2-chloropyrido[3,4-d]pyrimidine and its derivatives.

  • HPLC: Purity and reaction monitoring are performed using reversed-phase HPLC with gradient elution and UV detection at 275 nm.

Analysis of Preparation Methods

  • Selectivity: Achieving selective halogenation at the 8-position with bromine and at the 2-position with chlorine requires careful control of reaction conditions to avoid polyhalogenation or substitution at undesired positions.

  • Versatility: The presence of the 8-bromo substituent allows for versatile functionalization via palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide variety of derivatives for biological evaluation.

  • Challenges: Some attempts to prepare 6-bromo analogues or to perform direct amination at certain positions have resulted in complex mixtures, indicating the need for protecting groups or alternative synthetic strategies.

  • Optimization: Use of appropriate catalysts, bases, and solvents, as well as temperature control, is critical for maximizing yields and selectivity in cross-coupling reactions involving 8-bromo-2-chloropyrido[3,4-d]pyrimidine derivatives.

Summary Table of Key Preparation Methods

Method No. Key Steps Advantages Limitations Reference
1 Halogenation of pyridine derivatives → Cyclocondensation Direct construction of core with halogens Requires multi-step synthesis; sensitive intermediates
2 Nucleophilic aromatic substitution at 4-position → Suzuki-Miyaura cross-coupling at 8-position High selectivity; versatile for derivatization Requires palladium catalysts; reaction conditions must be optimized
3 Oxidation of methylthio substituents → Coupling reactions Improves reactivity and stability Additional synthetic step; careful oxidation control needed

Analyse Chemischer Reaktionen

Types of Reactions

8-Bromo-2-chloropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Electrophilic Substitution: Reagents like bromine or chlorine gas can be used for electrophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridopyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

8-Bromo-2-chloropyrido[3,4-d]pyrimidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8-Bromo-2-chloropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, as a CXCR2 antagonist, it binds to the CXCR2 receptor and inhibits its signaling pathway. This inhibition can reduce inflammation and has potential therapeutic applications in treating inflammatory and autoimmune diseases . The compound’s effects on other molecular targets and pathways are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Pyrido/Pyrazolo-Pyrimidine Derivatives

Compound Name Core Structure Substituents Key Properties/Applications Reference
8-Bromo-2-chloropyrido[3,4-d]pyrimidine Pyrido[3,4-d]pyrimidine 8-Br, 2-Cl Electrophilic reactivity; kinase inhibition potential
4,6-Disubstituted pyrido[3,4-d]pyrimidine Pyrido[3,4-d]pyrimidine 4-Anilino, 6-acrylamide EGFR kinase inhibition (IC50 < 100 nM)
8-Chloro-3H,4H-pyrido[3,4-d]pyrimidin-4-one Pyrido[3,4-d]pyrimidinone 8-Cl, 4-oxo Intermediate for antiviral agents
Pyrazolo[3,4-d]pyrimidine derivatives Pyrazolo[3,4-d]pyrimidine Varied (e.g., 4-anilino, 6-hydroxylamino) Adenosine receptor antagonism


Key Observations :

  • Halogen Effects: The 8-bromo substituent in the target compound confers higher steric bulk and polarizability compared to 8-chloro analogs (e.g., 8-chloro-pyrido[3,4-d]pyrimidinone ). This difference may influence binding affinity in kinase targets.

Key Findings :

  • The bromination of pyrido[3,4-d]pyrimidine requires careful control of reaction conditions (e.g., NBS in DMF at 50°C ) to avoid overhalogenation.
  • Pyrazolo[3,4-d]pyrimidines often face regioselectivity challenges during glycosylation, as seen in the formation of N-1 vs. N-2 isomers .

Q & A

Q. Q1: What are the standard synthetic routes for 8-Bromo-2-chloropyrido[3,4-d]pyrimidine, and how do reaction conditions influence yield?

Answer: Synthesis typically involves halogenation and cyclization steps. For pyridopyrimidine scaffolds, bromination at the 8-position and chlorination at the 2-position are achieved using reagents like N-bromosuccinimide (NBS) or PCl₅ under controlled temperatures (e.g., 0–60°C). Solvent choice (DMF, THF) and catalysts (e.g., Pd(OAc)₂) significantly impact regioselectivity and purity . Example protocol:

  • Step 1: Bromination of pyrido[3,4-d]pyrimidine precursor with NBS in DMF at 40°C (yield: 65–75%).
  • Step 2: Chlorination using PCl₅ in THF under reflux (yield: 80–85%) .

Q. Q2: How can researchers confirm the structural integrity of 8-Bromo-2-chloropyrido[3,4-d]pyrimidine?

Answer: Multi-modal characterization is critical:

  • NMR (¹H/¹³C): Distinct peaks for Br/Cl substituents (e.g., δ ~8.5 ppm for aromatic protons adjacent to Br).
  • Mass Spectrometry (ESI-MS): Verify molecular ion [M+H]⁺ matching theoretical mass (C₇H₄BrClN₃: ~260.4 g/mol).
  • X-ray crystallography: Resolve bond angles (e.g., C8–Br1 bond length ~1.89 Å) and confirm regiochemistry .

Advanced Research Questions

Q. Q3: How can synthetic methods be optimized to address low yields in cross-coupling reactions involving 8-Bromo-2-chloropyrido[3,4-d]pyrimidine?

Answer: Low yields often stem from steric hindrance or poor catalyst compatibility. Strategies include:

  • Catalyst screening: Use Pd(OAc)₂ with BINAP ligand for Suzuki couplings, enhancing electron-deficient aryl bromide reactivity .
  • Microwave-assisted synthesis: Reduce reaction time (e.g., 30 min at 120°C vs. 24 hrs conventional) and improve purity .
  • Solvent optimization: Replace DMF with DMAc to reduce byproduct formation (yield improvement: ~15–20%) .

Q. Q4: What contradictions exist in reported bioactivity data for pyrido[3,4-d]pyrimidine derivatives, and how can they be resolved?

Answer: Discrepancies arise from substituent effects and assay variability. For example:

  • Anticancer activity: 8-Bromo derivatives show IC₅₀ = 2–5 µM in HeLa cells, but conflicting data (IC₅₀ = 10–15 µM) may stem from Cl vs. CF₃ substitutions at position 2 .
  • Resolution: Standardize assays (e.g., MTT protocol, 48-hr incubation) and use isogenic cell lines to isolate substituent effects .

Q. Q5: What advanced computational methods are used to predict the reactivity of 8-Bromo-2-chloropyrido[3,4-d]pyrimidine in nucleophilic substitutions?

Answer:

  • DFT calculations: Model charge distribution (e.g., C8 = δ⁺ due to Br electron withdrawal), predicting reactivity toward amines or thiols .
  • Molecular docking: Identify binding poses in enzyme active sites (e.g., kinase inhibitors) to guide functionalization at C2 or C8 .

Safety and Handling

Q. Q6: What safety protocols are critical when handling 8-Bromo-2-chloropyrido[3,4-d]pyrimidine?

Answer:

  • PPE: Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods due to potential HCl/Br₂ off-gassing during synthesis .
  • Storage: Inert atmosphere (N₂), desiccated at –20°C to prevent hydrolysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.